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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzyl alcohol

Cat. No.: B068479

An In-depth Technical Guide to 2-
(Trifluoromethoxy)benzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-(Trifluoromethoxy)benzyl
alcohol, a key intermediate in organic synthesis. It covers the compound's chemical structure,
nomenclature, physicochemical properties, a representative synthesis protocol, and its
applications in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

2-(Trifluoromethoxy)benzyl alcohol is an aromatic alcohol distinguished by a
trifluoromethoxy (-OCFs3) group at the ortho position of the benzene ring. This functional group
is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity,
and bioavailability of target molecules.[1]

IUPAC Name: [2-(Trifluoromethoxy)phenyl]methanol

CAS Number: 175278-07-6[1][2]

Molecular Formula: CsH7F302[1][2]

Molecular Weight: 192.14 g/mol [1][2]
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e Chemical Structure: (A 2D representation of the chemical structure consists of a benzene
ring substituted at position 1 with a hydroxymethyl group (-CH20H) and at position 2 with a
trifluoromethoxy group (-OCFs3).)

Physicochemical Properties

The properties of 2-(Trifluoromethoxy)benzyl alcohol make it a versatile reagent for various
chemical transformations. Quantitative data are summarized in the table below.

Property Value Source(s)

White to almost white clear
Appearance o ) [1][2]
liquid or fused solid

Boiling Point 96-98 °C at 12 mmHg [1][2]
Density 1.337 + 0.06 g/cm? (Predicted) [2][3]
Refractive Index (n20D) 1.4480 to 1.4520 [2][3]
Purity > 96% (GC) [1]

- Store at room temperature,
Storage Conditions ) ) [1][2]13]
sealed in a dry environment

Synthesis and Experimental Protocols

2-(Trifluoromethoxy)benzyl alcohol is primarily used as an intermediate in organic synthesis.
[2] A common and effective method for its preparation is the reduction of the corresponding
carboxylic acid, 2-(trifluoromethoxy)benzoic acid. The following protocol is a representative
example based on established methods for the reduction of substituted benzoic acids to benzyl
alcohols.

Representative Protocol: Reduction of 2-
(Trifluoromethoxy)benzoic Acid

This procedure is based on the well-documented reduction of aromatic carboxylic acids using
borane complexes, a standard transformation in organic synthesis.
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Materials:

2-(Trifluoromethoxy)benzoic acid

Borane-tetrahydrofuran complex (BHs-THF), 1M solution in THF
Tetrahydrofuran (THF), anhydrous

Hydrochloric acid (HCI), aqueous solution (e.g., 3-6N)

Ethyl acetate

Deionized water

Magnesium sulfate (MgSOa) or Sodium sulfate (Na2S0a4), anhydrous

Procedure:

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-
(trifluoromethoxy)benzoic acid in anhydrous THF.

Cooling: Cool the solution to 0 °C using an ice-water bath.

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution
dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature
at or below 5 °C. The molar ratio of the borane complex to the benzoic acid is typically
around 2:1.[4]

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux for 1.5 to 3 hours to ensure the reaction goes to completion.[4]

Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the flask back
to 0 °C. Cautiously and slowly add aqueous HCI to quench the excess borane complex.
Vigorous gas evolution (hydrogen) will occur. Continue the addition until the gas evolution
ceases.[4]
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o Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (typically 2-3 times).[4]

o Workup: Combine the organic extracts and wash sequentially with deionized water and
brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]

« Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to
yield the crude product. The resulting 2-(Trifluoromethoxy)benzyl alcohol can be further
purified by vacuum distillation or column chromatography if necessary.
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Synthesis Workflow

2-(Trifluoromethoxy)benzoic Acid
in Anhydrous THF

Reduction

1. Borane-THF Complex (0°C)
2. Reflux

Aqueous HCI Quench

2-(Trifluoromethoxy)benzyl Alcohol
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Role in Drug Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Chemical structure and IUPAC name of 2-
(Trifluoromethoxy)benzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068479#chemical-structure-and-iupac-name-of-2-
trifluoromethoxy-benzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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